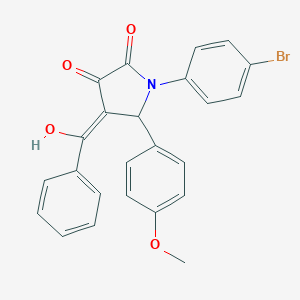
4-benzoyl-1-(4-bromophenyl)-3-hydroxy-5-(4-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-benzoyl-1-(4-bromophenyl)-3-hydroxy-5-(4-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one is a chemical compound known for its potential applications in scientific research. This compound is also referred to as BMDP, and it belongs to the class of pyrrolidinones. BMDP is a highly potent compound that has been studied for its potential use in various research applications.
Mechanism of Action
The exact mechanism of action of BMDP is not fully understood. However, it is believed to work by increasing the levels of dopamine and norepinephrine in the brain. These neurotransmitters are responsible for regulating mood, attention, and motivation.
Biochemical and Physiological Effects:
BMDP has been shown to have a wide range of biochemical and physiological effects. It has been shown to increase heart rate, blood pressure, and body temperature. It also increases the release of dopamine and norepinephrine in the brain, leading to increased alertness and focus. BMDP has also been shown to have an effect on appetite suppression.
Advantages and Limitations for Lab Experiments
One of the main advantages of using BMDP in lab experiments is its potency. BMDP is a highly potent compound, which means that researchers can use lower doses to achieve the desired effects. This can help to reduce costs and minimize the risk of side effects. However, one of the limitations of using BMDP in lab experiments is that it is a relatively new compound, and there is still much that is not known about its long-term effects.
Future Directions
There are several potential future directions for research on BMDP. One area of research is its potential use as a treatment for ADHD and depression. Another area of research is its potential use as a tool for studying the brain and its neurotransmitter systems. Additionally, researchers may continue to study the biochemical and physiological effects of BMDP to gain a better understanding of its mechanisms of action and potential applications.
Conclusion:
In conclusion, 4-benzoyl-1-(4-bromophenyl)-3-hydroxy-5-(4-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one is a highly potent compound that has potential applications in scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. As research on BMDP continues, it may lead to new insights into the brain and its neurotransmitter systems, as well as potential new treatments for a variety of conditions.
Synthesis Methods
The synthesis of BMDP involves several steps. The first step involves the condensation of 4-bromobenzaldehyde and 4-methoxybenzylamine to form an imine intermediate. This intermediate is then reduced with sodium borohydride to form the corresponding amine. The amine is then reacted with ethyl acetoacetate in the presence of a base to form the pyrrolidinone ring. The resulting compound is then benzoylated to form BMDP.
Scientific Research Applications
BMDP has been studied for its potential use in various scientific research applications. One of the main areas of research is its potential as a psychoactive drug. BMDP has been shown to have similar effects as other psychoactive drugs such as amphetamines and cocaine. It has been studied for its potential use in treating conditions such as ADHD and depression.
properties
Product Name |
4-benzoyl-1-(4-bromophenyl)-3-hydroxy-5-(4-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one |
|---|---|
Molecular Formula |
C24H18BrNO4 |
Molecular Weight |
464.3 g/mol |
IUPAC Name |
(4Z)-1-(4-bromophenyl)-4-[hydroxy(phenyl)methylidene]-5-(4-methoxyphenyl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C24H18BrNO4/c1-30-19-13-7-15(8-14-19)21-20(22(27)16-5-3-2-4-6-16)23(28)24(29)26(21)18-11-9-17(25)10-12-18/h2-14,21,27H,1H3/b22-20- |
InChI Key |
OBFYFAJXLAJRDX-XDOYNYLZSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)C2/C(=C(\C3=CC=CC=C3)/O)/C(=O)C(=O)N2C4=CC=C(C=C4)Br |
SMILES |
COC1=CC=C(C=C1)C2C(=C(C3=CC=CC=C3)O)C(=O)C(=O)N2C4=CC=C(C=C4)Br |
Canonical SMILES |
COC1=CC=C(C=C1)C2C(=C(C3=CC=CC=C3)O)C(=O)C(=O)N2C4=CC=C(C=C4)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(E)-{1-[3-(diethylammonio)propyl]-4,5-dioxo-2-(pyridin-4-yl)pyrrolidin-3-ylidene}(3-methoxyphenyl)methanolate](/img/structure/B265518.png)
![(E)-{1-[3-(diethylammonio)propyl]-2-(4-fluorophenyl)-4,5-dioxopyrrolidin-3-ylidene}(3-methoxyphenyl)methanolate](/img/structure/B265519.png)
methanolate](/img/structure/B265520.png)
![1-[3-(dimethylamino)propyl]-5-(4-ethoxyphenyl)-3-hydroxy-4-(3-methoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B265525.png)

![(4E)-5-(3-chlorophenyl)-4-[hydroxy(phenyl)methylidene]-1-(3-methoxypropyl)pyrrolidine-2,3-dione](/img/structure/B265535.png)
![(4E)-4-[hydroxy(phenyl)methylidene]-5-(4-iodophenyl)-1-(3-methoxypropyl)pyrrolidine-2,3-dione](/img/structure/B265536.png)
![5-(2,4-dimethoxyphenyl)-3-hydroxy-4-(4-methoxybenzoyl)-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B265541.png)

![Dimethyl 1-(4-methoxyphenyl)-8-methyl-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]nona-2,7-diene-3,7-dicarboxylate](/img/structure/B265545.png)
![Dimethyl 8-methyl-1-(3-methylphenyl)-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]nona-2,7-diene-3,7-dicarboxylate](/img/structure/B265547.png)


